molecular formula C14H14N2O4 B1394247 4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester CAS No. 1229626-89-4

4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester

Cat. No. B1394247
M. Wt: 274.27 g/mol
InChI Key: ZKZNFMBIQVBZER-UHFFFAOYSA-N
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Description

The compound “4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester” is a derivative of quinazolinone . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .


Synthesis Analysis

The synthesis of this compound involves acetylation of anthranilic acid with acetic anhydride followed by ring closure which is done by direct condensation with p-aminobenzoic acid . The produced compound is then treated with thionyl chloride to produce the corresponding acid chloride which in turn is reacted with different hydroxylic compounds to produce the corresponding esters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring . The quinazoline ring contains a carbonyl group and a methyl group at the 2nd and 4th positions respectively .


Chemical Reactions Analysis

Quinazolinone derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .

Scientific Research Applications

Synthesis and Derivative Production

  • A method for the synthesis of N-substituted derivatives of 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyric acid has been developed, yielding several aromatic and aliphatic amide derivatives through a process involving refluxing with phosphazo compounds in toluene (Amir & Ali, 2011).

Application in Natural Product Isolation

  • The compound has been identified as a part of the structure of new alkaloids isolated from the roots of Aconitum pseudo-laeve var. erectum, representing a novel finding in the structural analysis of norditerpenoid alkaloids (Shim et al., 2006).

Antimicrobial Activity

  • Derivatives of the compound, specifically 6,8-dibromo-4(3H)quinazolinone derivatives, have shown potent in vitro antimicrobial activity against various bacteria and fungi, indicating its potential in developing new antimicrobial agents (Mohamed et al., 2010).

Synthesis of Thiosemicarbazide Derivatives

  • The compound has been used in the synthesis of thiosemicarbazide derivatives, demonstrating antimicrobial activity against selective gram-positive and gram-negative bacteria, suggesting its utility in medicinal chemistry (Alagarsamy et al., 2016).

Development of Novel Analgesic and Anti-Inflammatory Agents

  • The structure has been utilized in synthesizing novel 2-butyl-3-substituted quinazolin-4-(3H)-ones with significant analgesic, anti-inflammatory, and antibacterial activities, contributing to the development of new therapeutic agents (Alagarsamy et al., 2005).

Use in Synthesis of Complex Molecules

  • Its derivatives have been employed in the synthesis of various complex molecules, showcasing its versatility as a building block in organic synthesis (Kovtunenko et al., 2007).

Role in Antiallergy Research

  • Derivatives of the compound have been explored for their potential as antiallergy agents, especially in the context of their activity in the rat passive cutaneous anaphylaxis test (LeMahieu et al., 1983).

properties

IUPAC Name

methyl 4-(2-methyl-4-oxoquinazolin-3-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-15-12-6-4-3-5-11(12)14(19)16(9)8-10(17)7-13(18)20-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNFMBIQVBZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester

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